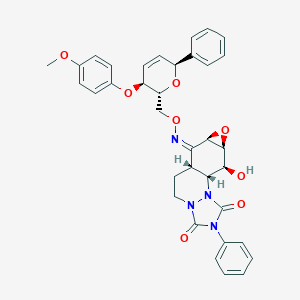

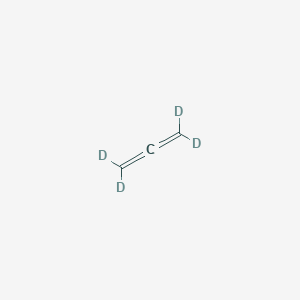

![molecular formula C22H15NO8S2 B074120 2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid CAS No. 1324-04-5](/img/structure/B74120.png)

2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

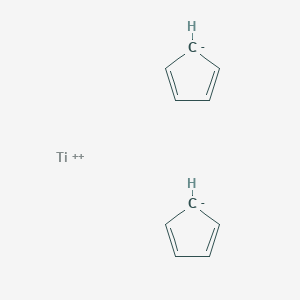

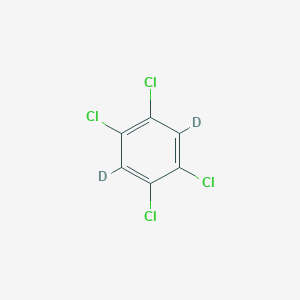

2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid is a chemical compound that is used in scientific research. It is also known as BQDS and has a molecular formula of C23H11NO10S2. BQDS is a fluorescent molecule that is used as a probe for detecting the presence of reactive oxygen species (ROS) in biological systems.

Scientific Research Applications

BQDS is commonly used as a probe for detecting ROS in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues if their levels become too high. BQDS is able to detect ROS by undergoing a chemical reaction that causes it to fluoresce. This fluorescence can then be measured and used to determine the levels of ROS in a sample. BQDS is also used in studies of oxidative stress, which is a condition that occurs when the balance between ROS and antioxidants in the body is disrupted.

Mechanism of Action

The mechanism of action of BQDS involves its ability to react with ROS. When BQDS reacts with ROS, it undergoes a chemical reaction that causes it to fluoresce. This fluorescence can then be measured and used to determine the levels of ROS in a sample. BQDS is highly specific for ROS and does not react with other molecules in biological systems.

Biochemical and physiological effects:

BQDS has no known biochemical or physiological effects on biological systems. It is a non-toxic molecule that is used solely as a probe for detecting ROS in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using BQDS as a probe for detecting ROS is its high specificity. BQDS is able to detect ROS with high accuracy and does not react with other molecules in biological systems. Another advantage is its ease of use. BQDS is a simple molecule that can be easily synthesized and used in experiments.

One limitation of using BQDS is its low yield during synthesis. The yield of the synthesis is typically around 50%, which can limit its availability for use in experiments. Another limitation is its fluorescence wavelength. BQDS fluoresces at a wavelength of 530 nm, which can make it difficult to use in experiments that require the detection of other fluorescent molecules.

Future Directions

Future research on BQDS could focus on improving its yield during synthesis. This would increase its availability for use in experiments. Another area of research could be the development of BQDS derivatives that fluoresce at different wavelengths. This would allow for the detection of multiple fluorescent molecules in the same experiment. Additionally, research could focus on the use of BQDS in the detection of ROS in vivo, which would allow for the study of oxidative stress in living organisms.

Synthesis Methods

The synthesis of BQDS involves the reaction of 2-aminobenzophenone with 1,3-indandione-2-sulfonic acid in the presence of sulfuric acid. The resulting product is then treated with sodium nitrite and sulfuric acid to form the final product, 2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid. The yield of the synthesis is typically around 50%.

properties

CAS RN |

1324-04-5 |

|---|---|

Product Name |

2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid |

Molecular Formula |

C22H15NO8S2 |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

2-benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid |

InChI |

InChI=1S/C22H13NO8S2/c24-20-14-7-10-17(32(26,27)28)22(33(29,30)31)18(14)21(25)19(20)16-9-6-13-12-4-2-1-3-11(12)5-8-15(13)23-16/h1-10,19H,(H,26,27,28)(H,29,30,31) |

InChI Key |

DGWSYIALHUJWQP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |

Other CAS RN |

1324-04-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.